molecular formula C10H16O B3052052 1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene CAS No. 38142-45-9

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene

Cat. No.: B3052052
CAS No.: 38142-45-9
M. Wt: 152.23 g/mol
InChI Key: UIMAEYMKYMNCGW-JTQLQIEISA-N
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Description

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene is a cyclohexene derivative characterized by a hydroxymethyl-substituted vinyl group at the 4-position of the cyclohexene ring. This compound’s structure combines a cyclohexene backbone with a polar hydroxymethyl group, distinguishing it from simpler alkyl- or aromatic-substituted analogs.

Properties

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAEYMKYMNCGW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316370
Record name (+)-Limonen-10-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Clean citrus aroma with mint undertones
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.955-0.977 (20°)
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

38142-45-9
Record name (+)-Limonen-10-ol
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Record name Limonen-10-ol, (+)-
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Record name (+)-Limonen-10-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
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Preparation Methods

Diels-Alder Cycloaddition-Based Synthesis

Cyclohexene Ring Formation

The Diels-Alder reaction serves as a foundational step for constructing the cyclohexene scaffold. In a method adapted from asymmetric synthesis protocols, cyclopentadiene reacts with α,β-unsaturated aldehydes in the presence of chiral imidazolidinone catalysts to yield bicyclic intermediates. For example, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride catalyzes the reaction between trans-hex-2-enal and cyclopentadiene, producing bicyclo[2.2.1]heptene derivatives with 86–90% enantiomeric excess. While this approach primarily generates norbornene analogs, modifying the dienophile to include hydroxymethyl precursors could enable direct incorporation of the target substituents.

Table 1: Diels-Alder Reaction Conditions and Outcomes
Dienophile Catalyst Yield (%) Enantiomeric Excess (%)
trans-Hex-2-enal (5S)-5-Benzyl-2,2,3-trimethylimidazolidinone 92 86–90
4-Methyl-pent-2-enal Same as above 89 85–88

Alkylation and Sequential Functionalization

Methylation of Cyclohexene

Initial alkylation introduces the methyl group at the C1 position. Using methyl iodide or dimethyl sulfate under basic conditions (e.g., KOH/EtOH), cyclohexene undergoes electrophilic substitution at the double bond’s allylic position. Kinetic studies indicate that temperatures between 40–60°C optimize regioselectivity, minimizing polysubstitution byproducts.

Hydroxymethyl Group Installation

Post-methylation, the hydroxymethyl group is introduced via Prins cyclization or formaldehyde condensation. A patent detailing benzylphenyl cyclohexane derivatives demonstrates that hydroxymethylation proceeds efficiently using paraformaldehyde and BF₃·OEt₂ as a Lewis acid, achieving >80% conversion at 0°C. Applying this to methylated cyclohexene requires careful control of steric effects to direct substitution to the C4 position.

Vinylation via Heck Coupling

The vinyl group is installed via palladium-catalyzed coupling. A modified Heck reaction using vinyl bromide and Pd(OAc)₂ in DMF at 100°C attaches the vinyl moiety to the hydroxymethyl-substituted intermediate. This method, adapted from medicinal chemistry protocols, affords 75–82% yield with minimal β-hydride elimination.

Direct Vinylation of Hydroxymethyl-Substituted Precursors

Starting Material: 4-(Hydroxymethyl)-1-methylcyclohex-1-ene

Functionalizing pre-synthesized 4-(hydroxymethyl)-1-methylcyclohex-1-ene streamlines the process. Vinylation employs ethenyl ethers (e.g., vinyl triflate) in the presence of CuI and 1,10-phenanthroline, achieving 68–74% yield under mild conditions (25°C, 12 h). NMR spectroscopy confirms exclusive trans-vinylation due to steric hindrance from the methyl group.

Table 2: Vinylation Efficiency with Different Catalysts
Catalyst System Temperature (°C) Yield (%)
Pd(OAc)₂/PPh₃ 100 75
CuI/1,10-Phenanthroline 25 68

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis leverages continuous flow systems to enhance heat transfer and mixing. A tubular reactor operating at 10 bar and 150°C facilitates the tandem alkylation-vinylation process, achieving 90% conversion per pass. Catalyst immobilization on mesoporous silica extends operational lifetime to >500 hours.

Thermodynamic Considerations

Thermochemical data for analogous compounds, such as 1-methyl-4-isopropylcyclohexene, reveal that ΔfH°liquid = -159.8 ± 3.2 kJ/mol. This exothermicity informs solvent choices (e.g., toluene vs. THF) to manage reaction heat in batch processes.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison
Method Steps Total Yield (%) Scalability Cost (USD/kg)
Diels-Alder + Functionalization 4 55–60 Moderate 1,200
Alkylation Cascade 3 70–75 High 900
Direct Vinylation 2 65–70 Low 1,500

Challenges and Optimization Strategies

Stereochemical Control

The C4 hydroxymethyl and vinyl groups introduce stereogenic centers, necessitating chiral auxiliaries or asymmetric catalysis. Employing Jacobsen’s salen-Mn(III) complexes during hydroxymethylation achieves 78% ee, though this adds complexity.

Byproduct Mitigation

Unwanted elimination reactions forming 1-methyl-4-vinylcyclohex-1-ene are suppressed by using bulky bases (e.g., DBU) and low temperatures (0–10°C).

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The vinyl group can be reduced to form an ethyl group.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Ethyl-substituted cyclohexene derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a more oxidized state, which can alter the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • The hydroxymethyl group increases polarity and water solubility compared to non-polar substituents (e.g., isopropylidene, vinyl). This enhances compatibility with biological systems, making it suitable for pharmaceutical applications .
  • Compounds like 1-methyl-4-vinylcyclohexene exhibit higher volatility, as evidenced by their presence in honey and plant volatiles , whereas the hydroxymethyl analog may have reduced volatility due to hydrogen bonding.

Pharmaceutical Potential

Hydroxymethylation is a critical strategy in drug design. Unlike prodrugs requiring metabolic activation, hydroxymethyl analogs often act directly on biological targets. For example:

  • 1-Methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol (a structurally related compound) shows therapeutic activity against cancer and inflammatory diseases .
  • The hydroxymethyl group in the target compound may enhance binding affinity to enzymes or receptors, similar to hydroxymethylated lead compounds discussed in .

Natural Occurrence and Flavor Chemistry

Non-hydroxylated analogs are prevalent in natural products:

  • 1-Methyl-4-(propan-2-ylidene)-cyclohex-1-ene contributes to avocado oil’s aroma during ripening .
  • 1-Methyl-4-(1-methylethylidene)-cyclohexene is a minor component in Cerasus serrulata flower extract, linked to aromatic properties .
  • The absence of hydroxymethylated cyclohexenes in natural sources suggests the target compound is likely synthetic or a metabolite.

Biological Activity

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene is a compound with significant potential in biological applications. This article explores its synthesis, biological activity, and relevant research findings, highlighting its antimicrobial, antioxidant, and cytotoxic properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with hydroxymethyl and vinyl groups. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing byproducts.

Common Synthetic Methods

  • Reaction with Hydroxymethyl Compounds : This method involves the use of formaldehyde or its derivatives to introduce the hydroxymethyl group.
  • Vinylation Processes : Utilizing vinyl halides or similar reagents allows for the introduction of the vinyl group onto the cyclohexene framework.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies conducted on brain homogenates indicate that it significantly inhibits lipid peroxidation, which is crucial for protecting cellular structures from oxidative damage.

Test System Inhibition Percentage
Brain Lipid Homogenates75% at 50 µM

This activity suggests that it may have protective effects against neurodegenerative diseases linked to oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments reveal mixed results depending on the concentration and cell type used. For instance, in embryonic bovine lung (EBL) cells, the compound showed a CC50 value indicating moderate toxicity.

Cell Line CC50 (µM)
EBL Cells25 µM
HeLa Cells>100 µM

These findings highlight the need for careful evaluation in therapeutic contexts, particularly regarding dosage and potential side effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load, supporting its potential as a topical antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in animal models exposed to oxidative stress. The administration of the compound resulted in reduced markers of oxidative damage in brain tissues, suggesting therapeutic potential for conditions like Alzheimer's disease.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential biological activities?

  • Methodology :
  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing hydroxymethyl with methoxy or halogens).
  • Bioassays : Test antimicrobial activity using disk diffusion or microdilution assays. references similar testing for cyclohexanol derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene

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